molecular formula C14H25N7O4 B14122404 Agmatidine CAS No. 1221169-70-5

Agmatidine

Cat. No.: B14122404
CAS No.: 1221169-70-5
M. Wt: 355.39 g/mol
InChI Key: NHQSDCRALZPVAJ-HJQYOEGKSA-N
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Preparation Methods

Agmatidine formation occurs through a three-step mechanism. In the first step, TiaS hydrolyzes the alpha-beta phosphodiester bond of adenosine triphosphate to produce adenosine monophosphate and pyrophosphate. In the second step, the C2 carbonyl oxygen of cytidine 34 attacks the gamma-phosphorus atom to form the p-C34 intermediate, releasing beta-phosphate. The final step involves the nucleophilic attack on the activated C2 by the primary amino group of agmatine .

Chemical Reactions Analysis

Agmatidine undergoes various chemical reactions, including substitution reactions. The common reagents and conditions used in these reactions include adenosine triphosphate and TiaS enzyme. The major products formed from these reactions are adenosine monophosphate, pyrophosphate, and p-C34 intermediate .

Scientific Research Applications

Agmatidine, a modified cytidine, is found in archaeal tRNA and plays a role in decoding mRNA during protein translation . Research has identified this compound in the anticodon wobble position of isoleucine tRNA (tRNA<sup>Ile</sup>) in certain archaea, where it facilitates the accurate reading of the AUA codon .

Scientific Research Applications

  • Codon Reading Specificity: this compound ensures the accurate reading of the isoleucine codon AUA, preventing misreading as the methionine codon AUG . This is crucial for maintaining the fidelity of protein translation in archaea .
  • Structural Similarity to Lysidine: this compound shares functional similarities with lysidine, a modified cytidine found in bacterial tRNA<sup>Ile</sup> . Both modifications involve replacing the C2-oxo group of cytidine with a basic amino acid derivative, ensuring codon reading specificity .
  • Presence in Various Archaea: this compound has been identified in various archaeal species, including Methanococcus maripaludis and Sulfolobus solfataricus, suggesting its widespread presence and importance in archaeal biology .
  • Agmatine Precursor Role: The presence of this compound suggests that agmatine, a known neuromodulator and essential for polyamine biosynthesis in certain archaea, may also be essential in other archaea for modifying cytidine, which is required for decoding the AUA codon .
  • Potential Tautomeric Structures: this compound has the potential to form several tautomeric structures at neutral pH, which may influence its interactions with mRNA codons .

Mechanism of Action

The mechanism of action of agmatidine involves its role in the decoding of the AUA codon in archaea. It is present in the wobble position of the anticodon of several archaeal AUA decoding transfer ribonucleic acids, where it ensures the correct base-pairing with adenosine but not with guanosine. This specificity is crucial for the accurate translation of the genetic code .

Comparison with Similar Compounds

Agmatidine is similar to lysidine, another modified cytidine found in the anticodon of transfer ribonucleic acid isoleucine in bacteria. Both this compound and lysidine replace the C2-oxo group of cytidine with a basic amino acid, either decarboxy-arginine or lysine, respectively. This modification allows the transfer ribonucleic acid to read the isoleucine codon AUA without also reading the methionine codon AUG .

Similar Compounds::
  • Lysidine
  • Queuosine
  • Archaeosine

Properties

CAS No.

1221169-70-5

Molecular Formula

C14H25N7O4

Molecular Weight

355.39 g/mol

IUPAC Name

2-[4-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]butyl]guanidine

InChI

InChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1

InChI Key

NHQSDCRALZPVAJ-HJQYOEGKSA-N

Isomeric SMILES

C1=CN(C(=NCCCCN=C(N)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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